![molecular formula C19H21N5O4 B2588126 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide CAS No. 1021099-15-9](/img/structure/B2588126.png)

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

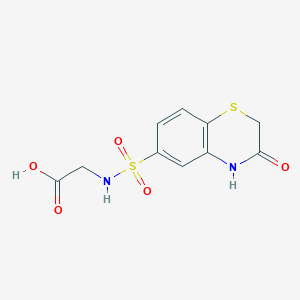

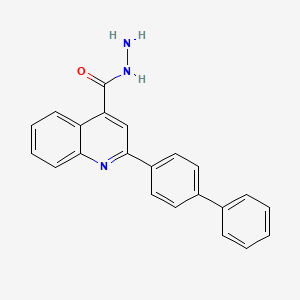

“N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide” is a chemical compound . The molecular formula is C21H21N7O5, with an average mass of 451.435 Da and a monoisotopic mass of 451.160431 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a triazolo[4,3-b]pyridazin-6-yl group attached to a 3,4-dimethoxyphenyl group via an ether linkage. This is further connected to a cyclopropanecarboxamide group via an ethyl linker .Applications De Recherche Scientifique

Anticancer Activity

The core structure of this compound, which includes the [1,2,4]triazolo[4,3-b]pyridazine moiety, has been associated with anticancer activities . The ability to interact with various cellular targets makes it a candidate for the development of new anticancer drugs. Its potential to inhibit cancer cell growth and induce apoptosis in tumor cells could be explored further in drug discovery programs.

Antimicrobial Properties

Compounds with the [1,2,4]triazolo[4,3-b] scaffold have shown promising antimicrobial properties . This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains.

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of triazolopyridazine derivatives is well-documented . This compound could be part of new pain management solutions, especially for chronic inflammatory diseases, by modulating inflammatory pathways and reducing pain perception.

Antioxidant Effects

Heterocyclic compounds like this one can exhibit antioxidant properties, protecting cells from oxidative stress . This application is crucial in preventing age-related diseases and could be integrated into treatments for neurodegenerative disorders.

Antiviral Capabilities

The triazolopyridazine core has been associated with antiviral activities . Research into this compound could extend to its use in combating viral infections, possibly offering a new avenue for treating diseases like influenza or even emerging viral threats.

Enzyme Inhibition

This compound could act as an enzyme inhibitor, targeting enzymes like carbonic anhydrases or cholinesterases . Such inhibitors are valuable in treating conditions like glaucoma, Alzheimer’s disease, and myasthenia gravis.

Antitubercular Agent

Given the urgent need for new antitubercular agents, the compound’s potential application in this field is significant . It could be designed to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Drug Design and Development

The compound’s structural features make it a valuable scaffold in drug design and development . Its ability to form specific interactions with target receptors can be exploited to create more effective and selective drugs for various diseases.

Propriétés

IUPAC Name |

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-14-6-5-13(11-15(14)27-2)18-22-21-16-7-8-17(23-24(16)18)28-10-9-20-19(25)12-3-4-12/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPQPYZZOVNHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2588055.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)

methanone](/img/structure/B2588058.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)

![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)